

"4-Phenylthiazole-2-thiol vs other aurora kinase inhibitors"

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Compound of Interest

Compound Name: *4-Phenylthiazole-2-thiol*

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An Objective Comparison of Thiazole-Based Compounds and Other Prominent Aurora Kinase Inhibitors

Introduction

Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis.^[1] Their functions include overseeing centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.^[1] Overexpression of these kinases is frequently linked to tumorigenesis, making them a validated target for anticancer drug development.^{[1][2]} A multitude of small-molecule inhibitors targeting Aurora kinases have been developed, progressing from preclinical studies to clinical trials.^{[2][3]}

This guide provides a comparative overview of several key Aurora kinase inhibitors, with a special focus on compounds featuring a thiazole scaffold versus other well-characterized inhibitors that have advanced to clinical trials, such as Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-Aurora inhibitor). While specific inhibitory data for **4-Phenylthiazole-2-thiol** against Aurora kinases is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been explored for this target.^{[4][5][6]} This comparison will utilize data from representative compounds to highlight differences in potency, selectivity, and cellular mechanisms.

Overview of Compared Inhibitors

Thiazole-Based Inhibitors: This class of compounds incorporates a thiazole ring system. Research has identified derivatives such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of both Aurora A and B kinases.^{[4][7]} For this guide, we will reference data for the representative compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has demonstrated anticancer activity and entered phase I clinical evaluation.^{[4][7]}

Alisertib (MLN8237): An orally available, ATP-competitive, and highly selective inhibitor of Aurora A kinase.^{[8][9]} Its selectivity for Aurora A over Aurora B is more than 200-fold in cellular assays.^{[9][10]} Inhibition of Aurora A by Alisertib leads to defects in spindle assembly, mitotic arrest, and subsequent apoptosis.^{[8][10]}

Barasertib (AZD1152): A pro-drug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib-hQPA).^{[11][12]} It is a potent and highly selective inhibitor of Aurora B kinase.^{[12][13]} Inhibition of Aurora B disrupts chromosome alignment and cytokinesis, leading to polyploidy and cell death.^{[12][14]}

Danusertib (PHA-739358): A multi-kinase inhibitor that potently targets all members of the Aurora kinase family (A, B, and C).^{[15][16]} It also shows activity against other kinases like ABL, RET, and FGFR-1.^{[15][17]} As a pan-Aurora inhibitor, it disrupts multiple stages of mitosis.^[18]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the inhibitory potency and cellular effects of the selected compounds.

Table 1: Kinase Inhibitory Potency

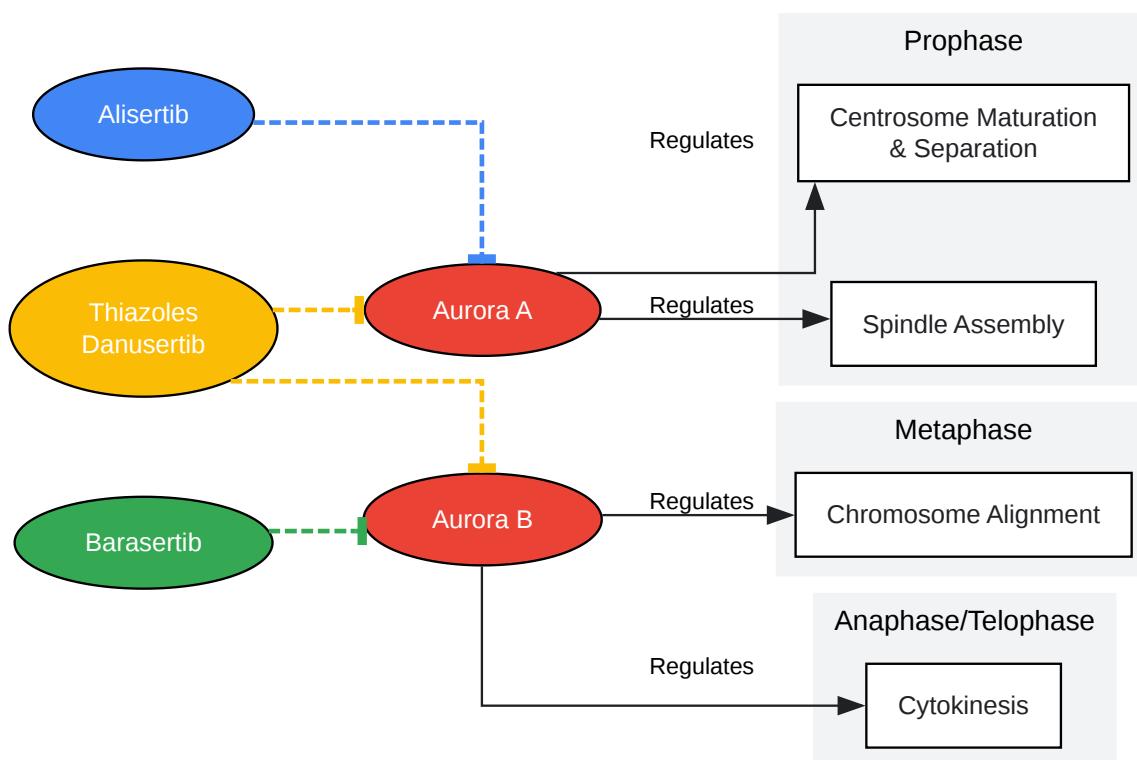
Compound	Target Selectivity	Aurora A (IC ₅₀ /K _i)	Aurora B (IC ₅₀ /K _i)	Aurora C (IC ₅₀)	Other Key Targets (IC ₅₀)
CYC116 (Thiazole-based)	Pan-Aurora	8.0 nM (K _i)[4] [7]	9.2 nM (K _i)[4] [7]	Not Reported	Not Reported
Alisertib (MLN8237)	Aurora A Selective	1 nM (IC ₅₀)[9]	1534 nM (IC ₅₀ , cellular) [19]	Not Reported	>250-fold selective vs. other kinases[19]
Barasertib (AZD1152-HQPA)	Aurora B Selective	1368 nM (IC ₅₀)[13]	0.37 nM (IC ₅₀)[13]	Not Reported	Secondary target: FLT3[14]
Danusertib (PHA-739358)	Pan-Aurora / Multi-kinase	13 nM[17]	79 nM[17]	61 nM[17]	ABL (25 nM) [17]

Table 2: Cellular Activity and Phenotypic Effects

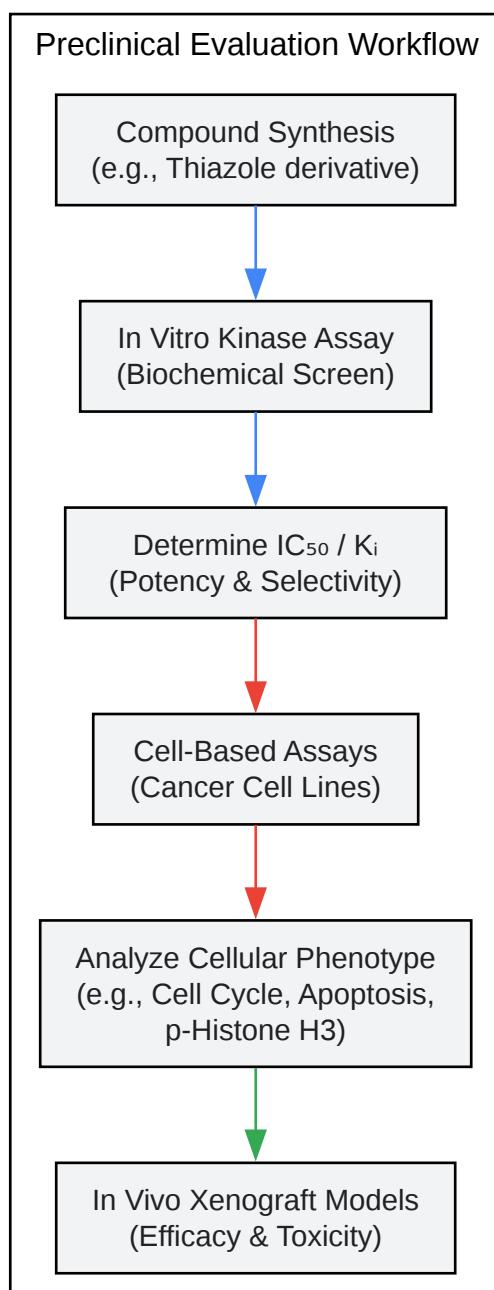
Compound	Cell Lines Tested	Key Cellular Effects	Resulting Phenotype
CYC116 (Thiazole-based)	Various cancer cell lines	Suppression of histone H3 phosphorylation[4][7]	Mitotic failure, increased polyploidy, cell death[4][7]
Alisertib (MLN8237)	Multiple myeloma, colon, lymphoma, sarcoma	G2/M arrest, apoptosis, senescence[9]	Aberrant mitotic spindles (monopolar, multipolar), accumulation of tetraploid (4N) cells[8][10]
Barasertib (AZD1152-HQPA)	Leukemia, colon, lung	Inhibition of histone H3 phosphorylation, apoptosis[12][13]	Chromosome misalignment, cytokinesis failure, endoreduplication, polyploidy[12][14]
Danusertib (PHA-739358)	Ovarian, leukemia, neuroendocrine	G2/M arrest, apoptosis, autophagy[20]	Inhibition of cell proliferation, accumulation of polyploid cells[18][20]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

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Caption: Role of Aurora A and B kinases in mitosis and points of intervention by selective inhibitors.



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Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of Aurora kinase inhibitors.

In Vitro Kinase Inhibition Assay (Determination of IC₅₀)

This protocol describes a common method to measure the potency of a compound against a purified kinase enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase by 50% (IC₅₀).

Materials:

- Purified recombinant Aurora A or Aurora B kinase.
- Kinase-specific substrate (e.g., a peptide like Kemptide).
- ATP (Adenosine triphosphate).
- Test inhibitor (e.g., **4-Phenylthiazole-2-thiol** derivative) at various concentrations.
- Kinase buffer (containing MgCl₂, DTT, etc.).
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
- Microplate reader (luminometer).
- 384-well assay plates.

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
- To the wells of a 384-well plate, add the kinase buffer, the purified Aurora kinase enzyme, and the substrate.
- Add the serially diluted inhibitor to the appropriate wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).
- Initiate the kinase reaction by adding a solution of ATP.
- Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

- Stop the reaction and measure kinase activity. Using the ADP-Glo™ system, first add the ADP-Glo™ reagent to deplete any remaining ATP.
- Next, add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
- Incubate for 30-40 minutes at room temperature.
- Read the luminescence on a microplate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-Histone H3 (Cellular Target Engagement)

This protocol assesses whether an inhibitor can block Aurora B activity within cancer cells by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.

Objective: To measure the inhibition of Aurora B kinase activity in cells by detecting levels of phosphorylated Histone H3 (pH3).

Materials:

- Human cancer cell line (e.g., HCT-116, HeLa).
- Cell culture medium and supplements.
- Test inhibitor.
- Nocodazole (mitotic arresting agent).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and running buffer.

- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti- β -actin (loading control).
- Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
- Enhanced Chemiluminescence (ECL) substrate.
- Imaging system (e.g., ChemiDoc).

Procedure:

- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of the Aurora kinase inhibitor for a specified duration (e.g., 6-24 hours). A positive control for mitotic arrest, such as Nocodazole, is often used to enrich the population of mitotic cells where the pH3 signal is highest.
- After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
- Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with the primary antibody against phospho-Histone H3 (diluted in blocking buffer) overnight at 4°C.

- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., β -actin) to ensure equal protein loading.
- Quantify band intensity to determine the relative reduction in Histone H3 phosphorylation.

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